molecular formula C11H19F2NO3 B13888421 tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate

tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate

Katalognummer: B13888421
Molekulargewicht: 251.27 g/mol
InChI-Schlüssel: NUBQBGFRZIMILS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate is a chemical compound with the molecular formula C12H21F2NO3 It is known for its unique structure, which includes a cyclohexyl ring substituted with two fluorine atoms and a hydroxyl group, as well as a tert-butyl carbamate group

Vorbereitungsmethoden

The synthesis of tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate typically involves the reaction of a cyclohexanone derivative with tert-butyl carbamate in the presence of a fluorinating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atoms or modify the carbamate group.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Wirkmechanismus

The mechanism of action of tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atoms and the hydroxyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate include:

    tert-butyl N-(5,5-difluoro-2-oxocyclohexyl)carbamate: Differing by the presence of a ketone group instead of a hydroxyl group.

    tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)methylcarbamate: Similar structure but with a methyl group attached to the carbamate.

    tert-butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate: Contains a piperidine ring instead of a cyclohexyl ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C11H19F2NO3

Molekulargewicht

251.27 g/mol

IUPAC-Name

tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-6-11(12,13)5-4-8(7)15/h7-8,15H,4-6H2,1-3H3,(H,14,16)

InChI-Schlüssel

NUBQBGFRZIMILS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC(CCC1O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.